An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-5-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data, outlines detailed experimental protocols for property determination, and presents logical workflows through diagrams to support research and development activities.
Core Physicochemical Properties
3-Fluoro-5-(trifluoromethyl)phenol, with the molecular formula C₇H₄F₄O, is a liquid at room temperature.[1][2][3][4] Its structural and physicochemical characteristics are pivotal for its behavior in biological and chemical systems. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences its acidity, lipophilicity, and reactivity.
Quantitative Physicochemical Data
| Property | Value (for 3-(Trifluoromethyl)phenol) | Reference |
| Molecular Formula | C₇H₅F₃O | [5][6] |
| Molecular Weight | 162.11 g/mol | [7] |
| Boiling Point | 178-179 °C (at 760 mmHg) | [5] |
| Melting Point | -2 to -1.8 °C | [5] |
| pKa | 9.08 | [8] |
| logP | 2.95 | [5] |
| Water Solubility | Insoluble | [5] |
| Property | Value (for 3-Fluoro-5-(trifluoromethyl)phenol) | Reference |
| Molecular Formula | C₇H₄F₄O | [2] |
| Molecular Weight | 180.1 g/mol | [2] |
| Physical Form | Liquid | [1][3][4] |
| Storage Temperature | Ambient or 2-8°C | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections outline standardized protocols that can be adapted for 3-Fluoro-5-(trifluoromethyl)phenol.
Synthesis of Trifluoromethylphenols
A general method for the preparation of trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then subjected to hydrogenolysis to yield the desired phenol.[9]
Diagram: General Synthesis Workflow for Trifluoromethylphenols
Determination of pKa (Acid Dissociation Constant)
The pKa value, a measure of a compound's acidity, is critical for predicting its ionization state at different pH values. A common method for pKa determination is through spectrophotometric titration.
Protocol:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
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Stock Solution Preparation: Prepare a stock solution of 3-Fluoro-5-(trifluoromethyl)phenol in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.
-
Spectrophotometric Measurement:
-
Add a small, precise volume of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The wavelength of maximum absorbance will shift as the phenol transitions from its protonated to its deprotonated form.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the inflection point of the titration curve.
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Diagram: Experimental Workflow for pKa Determination
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of 3-Fluoro-5-(trifluoromethyl)phenol in either the aqueous or organic phase.
-
Partitioning:
-
Mix a known volume of the stock solution with the other phase in a sealed container.
-
Agitate the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully sample both the n-octanol and aqueous layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Diagram: Experimental Workflow for logP Determination
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences the bioavailability and formulation of pharmaceutical compounds. A common method is the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of 3-Fluoro-5-(trifluoromethyl)phenol to a known volume of water or a relevant aqueous buffer in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.
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Sample Analysis: Carefully withdraw a sample of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the sample using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the aqueous solubility.
Diagram: Experimental Workflow for Aqueous Solubility Determination
Reactivity and Applications
The electronic properties of the fluorine and trifluoromethyl substituents significantly impact the reactivity of the phenol ring and the hydroxyl group. The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. Halogenated phenols are known to be reactive towards electrophilic substitution. Recent studies on related trifluoromethylphenols have also investigated their environmental fate, including their potential for aqueous defluorination under certain conditions.[10]
In the context of drug development, the incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. These properties make 3-Fluoro-5-(trifluoromethyl)phenol a valuable building block for the synthesis of novel pharmaceutical agents.
Safety Information
3-Fluoro-5-(trifluoromethyl)phenol is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The known hazard statements include H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H411 (Toxic to aquatic life with long lasting effects).
References
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. 3-FLUORO-5-(TRIFLUOROMETHYL)PHENOL | 172333-87-8 [chemicalbook.com]
- 3. 3-(Trifluoromethoxy)phenol | 827-99-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-Fluoro-5-(trifluoromethyl)phenol | 172333-87-8 [sigmaaldrich.com]
- 5. 3-(Trifluoromethyl)phenol | CAS#:98-17-9 | Chemsrc [chemsrc.com]
- 6. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 7. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
